molecular formula C22H18FN3O3S B2559337 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 899929-48-7

2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2559337
CAS No.: 899929-48-7
M. Wt: 423.46
InChI Key: ZJRPSHCLOXLVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with distinctive structural features It belongs to the class of thienopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide can be achieved through a multi-step synthetic route. Typically, the process begins with the preparation of the thienopyrimidine core, which involves the condensation of thiophene-2-carboxylic acid with appropriate reagents to form the intermediate compounds. These intermediates undergo further cyclization and functionalization reactions to introduce the dimethyl, dioxo, and phenyl groups, resulting in the formation of the thienopyrimidine core.

The final step involves the acylation of the thienopyrimidine core with N-(4-fluorophenyl)acetamide under controlled reaction conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, including the use of continuous flow reactors and automated purification systems. These methods ensure consistent product quality, high throughput, and cost-effective production. Key steps include large-scale preparation of the thienopyrimidine core, efficient acylation reactions, and stringent purification processes to remove impurities.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions to form oxidized derivatives, which may possess different chemical and biological properties.

  • Reduction: : Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

  • Substitution: : Substitution reactions involve the replacement of specific functional groups with other groups, resulting in the generation of diverse derivatives.

Common Reagents and Conditions Used in These Reactions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed from These Reactions

The major products formed from the reactions of this compound include oxidized, reduced, and substituted analogs. Each of these products can exhibit unique chemical and biological properties, contributing to the compound's versatility in research and applications.

Scientific Research Applications

2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

  • Biology: : Researchers explore its effects on various biological systems, including its potential as an enzyme inhibitor, receptor agonist/antagonist, and antimicrobial agent.

  • Medicine: : The compound's pharmacological properties make it a promising candidate for the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.

  • Industry: : It is used in the development of specialized materials and as a precursor for the synthesis of functionalized compounds with industrial applications.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understanding its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparing 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide with similar compounds highlights its uniqueness:

  • Similar Compounds: : Similar compounds include other thienopyrimidine derivatives, such as 2-(3-phenyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide and N-(4-chlorophenyl)-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide.

  • Uniqueness: : The presence of the 4-fluorophenyl group in this compound imparts unique physicochemical and biological properties, distinguishing it from other similar compounds.

This article provides a comprehensive overview of this compound, encompassing its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Its multifaceted nature makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

899929-48-7

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.46

IUPAC Name

2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H18FN3O3S/c1-13-14(2)30-21-19(13)20(28)26(17-6-4-3-5-7-17)22(29)25(21)12-18(27)24-16-10-8-15(23)9-11-16/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

ZJRPSHCLOXLVJI-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.